2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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Overview
Description
Synthesis Analysis
The synthesis of related glucopyranoside derivatives involves catalytic reactions and the use of commercially available reagents. For example, the preparation of azidoalkyl glycosides, which share a similar synthetic pathway, involves the BF3·Et2O-catalyzed reaction of halogenated alcohols with acetylated glucopyranosides. Such methodologies yield compounds comparable to 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside in structure and reactivity (Kushwaha, Kováč, & Baráth, 2018).
Molecular Structure Analysis
The molecular structure of glucopyranoside derivatives is crucial for their reactivity and interaction with other molecules. X-ray diffraction studies provide detailed insights into the crystal and molecular structures of these compounds, revealing their fully-extended conformations and the orientation of acetyl groups relative to the glucopyranose ring (Takeda, Kaiya, Yasuoka, & Kasai, 1978).
Chemical Reactions and Properties
2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside participates in various chemical reactions, including glycosylation processes, where it can act as a glycosyl donor or acceptor. This reactivity is instrumental in the synthesis of complex glycosides and glycoconjugates. For instance, the Koenigs-Knorr reaction, a classical glycosylation method, has been used to synthesize aryl β-D-glucopyranosides from acetylated glycopyranosyl bromides in the presence of silver carbonate, demonstrating the versatile reactivity of these brominated sugar derivatives (Pavlov, Sokolov, & Zakharov, 2001).
Scientific Research Applications
Synthesis and Anticancer Applications
This compound is instrumental in the synthesis of complex molecules with potential anticancer activities. For instance, it has been used in the preparation of diosgenyl glycosides showing promise in inducing apoptosis in B-cell chronic leukemia, highlighting its role in the development of novel anticancer therapies (Myszka et al., 2003).
Material Science and Polymer Chemistry
In material science, it serves as a building block for synthesizing polymethacrylates bearing β-D-glucopyranoside and β-D-galactopyranoside residues. These materials have potential applications in biocompatible materials and drug delivery systems, showcasing the compound's utility in designing functional polymers (Ambrosi et al., 2002).
Synthetic Chemistry
Its role in synthetic chemistry is highlighted through its use in the synthesis of C-allyl glucopyranosides and derivatives. These synthesized compounds are fundamental in studying carbohydrate chemistry and developing novel synthetic routes for complex sugar derivatives (Pétry et al., 2017).
Bioactive Agent Synthesis
The compound is used in the practical synthesis of bioactive agents, demonstrating its importance in the efficient and cost-effective production of valuable chemical entities. This showcases its critical role in pharmaceutical synthesis and the development of new drugs (Yuasa & Yuasa, 2004).
Antimicrobial Research
It also finds application in the synthesis of N-glycosides of 2-thioxo-4-thiazolidinone derivatives, which have been studied for their antimicrobial activities. This underscores the compound's potential in contributing to the development of new antimicrobial agents (Metwally et al., 2010).
Safety And Hazards
The safety and hazards associated with 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside are not well-documented in the literature.
Future Directions
The future directions for research on 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside are not well-documented in the literature. However, given its role in the synthesis of various pharmacological substances and remedial compounds, it may continue to be a subject of interest in biomedical research2.
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIUUNDCFRMRS-IBEHDNSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside |
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